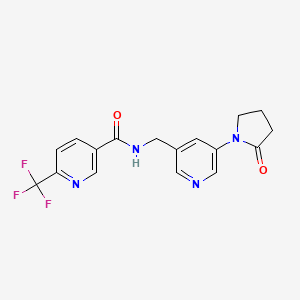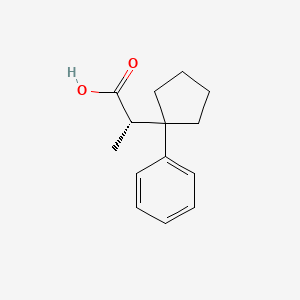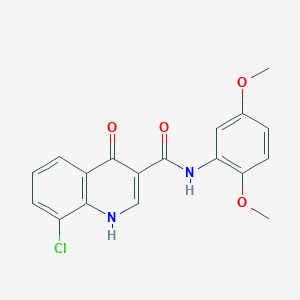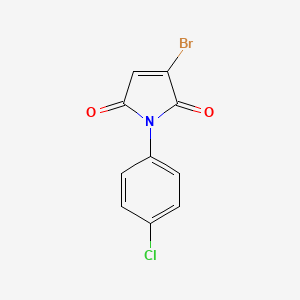
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical structure, which is C21H17F3N4O2.
Aplicaciones Científicas De Investigación
Discovery of NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in various physiological and pathological processes by regulating the levels of substrates, cofactors, and products. The discovery of bisubstrate NNMT inhibitors, such as MS2734, has been significant for understanding NNMT's function in human diseases. These inhibitors have demonstrated potential in biochemical, biophysical, kinetic, and structural studies, including the first crystal structure of human NNMT in complex with a small-molecule inhibitor, laying the groundwork for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Enzymatic Activity and Assay Development
NNMT's ability to N-methylate a variety of pyridine-containing small molecules suggests a secondary role in xenobiotic detoxification. The development of a new NNMT activity assay using ultra-high-performance hydrophilic interaction chromatography and mass spectrometric detection has facilitated the study of NNMT's substrate scope and the identification of small molecule inhibitors. This assay has proven crucial for kinetic analyses and has provided new insights into NNMT's substrate recognition and the potential for inhibitor development (van Haren et al., 2016).
Inhibitor Design and Structure Analysis
Research has focused on designing potent and selective NNMT inhibitors. The synthesis of tight-binding bisubstrate inhibitors, like LL320, through novel linkers has achieved low nanomolar inhibition. The co-crystal structure of NNMT with LL320 confirmed interaction with both substrate and cofactor binding sites, providing a strong foundation for understanding the mechanism of inhibition and guiding future inhibitor design (Chen et al., 2019).
NNMT in Disease and Therapy
NNMT's overexpression in various diseases, including cancers, metabolic, and neurodegenerative diseases, underscores its importance as a therapeutic target. Studies have shown that high NNMT expression levels may serve as a poor prognostic biomarker for patients with solid tumors, highlighting its potential in cancer diagnosis and therapy (Li et al., 2018).
Propiedades
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)14-4-3-12(9-22-14)16(26)23-8-11-6-13(10-21-7-11)24-5-1-2-15(24)25/h3-4,6-7,9-10H,1-2,5,8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQLMWKAOILCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)
![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)


![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)